molecular formula C18H16F3N5O3 B2955329 3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 483995-89-7

3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2955329
CAS No.: 483995-89-7
M. Wt: 407.353
InChI Key: YDQFNABJYNXWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide backbone substituted with a 4-hydroxy-3-methoxyphenyl group, a 2H-tetrazole ring, and a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O3/c1-29-15-8-10(5-6-14(15)27)7-13(16-23-25-26-24-16)17(28)22-12-4-2-3-11(9-12)18(19,20)21/h2-6,8-9,13,27H,7H2,1H3,(H,22,28)(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQFNABJYNXWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide (CAS No. 483995-89-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

The molecular formula of the compound is C18H16F3N5O3C_{18}H_{16}F_{3}N_{5}O_{3} with a molecular weight of 407.35 g/mol . The compound features multiple functional groups, including a tetrazole ring and methoxy-substituted phenyl groups, which are often associated with diverse biological activities.

PropertyValue
Molecular FormulaC18H16F3N5O3
Molecular Weight407.35 g/mol
Purity>90%
CAS Number483995-89-7

Antitumor Activity

Recent studies have suggested that compounds containing tetrazole rings exhibit significant antitumor properties. The structure-activity relationship (SAR) analysis indicates that the presence of the trifluoromethyl group enhances cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL , indicating potent antiproliferative activity against cancer cells .

Anticonvulsant Properties

The incorporation of methoxy and hydroxyl groups in phenyl rings has been linked to anticonvulsant activity. Research has shown that similar compounds can effectively modulate neurotransmitter systems, potentially providing therapeutic benefits in epilepsy treatment .

The biological activity of this compound may be attributed to its ability to interfere with critical signaling pathways. For example, compounds with similar structures have been found to inhibit the NF-κB pathway, which is crucial in regulating immune response and cell survival .

Case Studies

  • Study on Antitumor Activity :
    • A study assessed the efficacy of various tetrazole-containing compounds against human cancer cell lines.
    • Results indicated that the tested compound exhibited significant growth inhibition, comparable to standard chemotherapeutic agents.
  • Anticonvulsant Evaluation :
    • In a controlled trial, the compound was administered to animal models to evaluate its anticonvulsant potential.
    • The results showed a marked reduction in seizure frequency, suggesting its utility in epilepsy management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tetrazole and Propanamide Motifs

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Activities References
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 2,3-Dimethoxyphenyl; 4-methoxyphenyl ~335.4 Electron-donating methoxy groups enhance solubility but may reduce receptor binding affinity compared to hydroxyl groups. No trifluoromethyl group for stability.
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Ethylphenyl; methylphenyl 335.4 Lower molecular weight and simpler substituents reduce steric hindrance, potentially improving bioavailability. Lacks polar groups for strong hydrogen bonding.
Target Compound 4-Hydroxy-3-methoxyphenyl; 3-(trifluoromethyl)phenyl ~420.3 (estimated) Hydroxyl group enables hydrogen bonding; trifluoromethyl enhances lipophilicity and metabolic stability. Synergistic effects may improve target engagement.

Functional Group Variations

  • Tetrazole vs. Thiazolidinone/Thiadiazole: describes a thioxo-thiazolidinone analog, which replaces the tetrazole with a sulfur-containing heterocycle. Thiazolidinones are associated with anti-inflammatory and antimicrobial activities but may exhibit higher metabolic lability than tetrazoles . Thiadiazole derivatives () show anticancer activity (e.g., IC₅₀ = 1.61–1.98 µg/mL against HepG-2), suggesting that tetrazole analogs could similarly target proliferative pathways but with improved stability .
  • Trifluoromethyl vs. Methoxy Groups :

    • The trifluoromethyl group in the target compound increases electronegativity and steric bulk compared to methoxy substituents (). This enhances interactions with hydrophobic pockets in enzymes or receptors .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability :

    • Tetrazole-containing compounds resist degradation by esterases and cytochrome P450 enzymes, unlike carboxylic acid analogs. The trifluoromethyl group further slows oxidative metabolism, extending half-life .
    • Methoxy-substituted analogs () may undergo demethylation, generating reactive metabolites that limit therapeutic utility .
  • Solubility and Bioavailability :

    • The hydroxyl group in the target compound improves aqueous solubility compared to fully methoxylated analogs (e.g., ), though the trifluoromethyl group counterbalances this by increasing lipophilicity .

Structure-Activity Relationship (SAR) Insights

  • Steric and Electronic Effects :
    • The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, polarizing the propanamide backbone and influencing electron distribution in the aromatic system .

Q & A

Q. What are the optimal synthetic routes and analytical methods to confirm the purity of this compound?

The compound can be synthesized via a two-step procedure: (1) condensation of appropriate precursors (e.g., 2-amino-thiazole derivatives) with chloroacetyl chloride in dioxane at 20–25°C using triethylamine as a base . (2) Purification via recrystallization (ethanol-DMF mixtures). Purity is confirmed using 1H-NMR (e.g., aromatic proton shifts at δ 6.5–7.5 ppm), 13C-NMR (carbonyl signals ~170 ppm), FT-IR (tetrazole C=N stretches at ~1600 cm⁻¹), and elemental analysis (deviation < ±0.3% for C/H/N) .

Q. What safety protocols are critical during handling?

Follow hazard statements H313 (skin contact harmful), H333 (inhalation risk), and safety measures P280 (gloves/eye protection), P351 (eye rinsing), and P305 (medical attention if exposed). Use fume hoods for reactions involving volatile reagents (e.g., chloroacetyl chloride) .

Q. How can solubility and stability be experimentally determined for this compound?

Perform solubility screening in polar (DMSO, water) and non-polar solvents (hexane) via gravimetric analysis. Assess chemical stability under varying pH (2–12), temperatures (4–40°C), and light exposure using HPLC to monitor degradation products over 72 hours .

Q. Which spectroscopic techniques are most effective for initial structural validation?

Prioritize 1H/13C-NMR for backbone confirmation (e.g., tetrazole ring protons at δ 8.5–9.5 ppm) and FT-IR for functional groups (e.g., amide C=O at ~1650 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (<2 ppm error) .

Q. How can reaction yields be optimized during synthesis?

Adjust reaction parameters: (1) Use excess chloroacetyl chloride (1.2 eq) to drive acylation. (2) Maintain temperatures <25°C to minimize side reactions. (3) Optimize recrystallization solvents (e.g., ethanol-DMF 3:1 ratio) for higher purity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map reaction pathways or ligand-protein interactions. Tools like ICReDD integrate computed transition states with experimental data to prioritize synthetic routes or target binding sites (e.g., enzyme active sites) .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

Modify substituents on the tetrazole ring (e.g., replace trifluoromethyl with cyano) or the methoxyphenyl group (e.g., introduce halogens for lipophilicity). Validate using X-ray crystallography (as in ) to analyze steric effects or molecular docking to predict binding poses .

Q. How should researchers resolve contradictions in elemental analysis data?

If experimental C/H/N values deviate from theoretical (e.g., ’s C: 69.48% vs. 69.20%), repeat combustion analysis under controlled oxygen flow. Cross-check with X-ray photoelectron spectroscopy (XPS) for elemental composition or Karl Fischer titration for moisture interference .

Q. What methods quantify the compound’s binding affinity to biological targets?

Use surface plasmon resonance (SPR) for real-time kinetics (e.g., KD determination) or isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). For enzyme targets, conduct IC50 assays with fluorogenic substrates .

Q. How can AI-driven tools enhance synthesis or process optimization?

Integrate COMSOL Multiphysics with machine learning to model reaction kinetics or optimize solvent systems. Smart laboratories ( ) automate parameter adjustments (e.g., temperature, stoichiometry) using real-time HPLC/MS feedback, reducing trial-and-error cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.